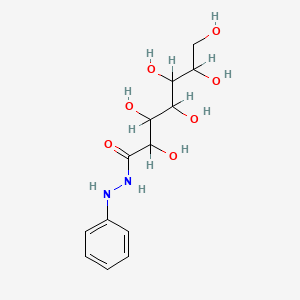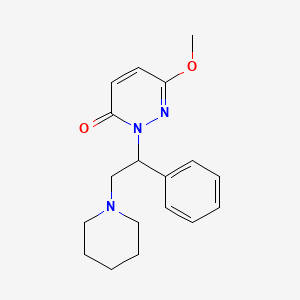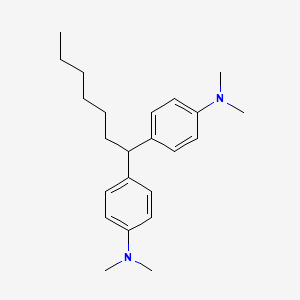
2,5-Dichloro-3,6-bis(2-chloroethylamino)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 211398 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals that are being explored for their utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211398 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 211398 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 211398 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, which add hydrogen or remove oxygen.
Substitution: NSC 211398 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used, often in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, and acids are used, with conditions varying depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 211398 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of NSC 211398 involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
NSC 211398 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 211399: Shares a similar structure but differs in its functional groups, leading to different chemical reactivity and applications.
NSC 211400: Another related compound with distinct properties and uses in research and industry.
Eigenschaften
CAS-Nummer |
20765-06-4 |
|---|---|
Molekularformel |
C10H10Cl4N2O2 |
Molekulargewicht |
332.0 g/mol |
IUPAC-Name |
2,5-dichloro-3,6-bis(2-chloroethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl4N2O2/c11-1-3-15-7-5(13)10(18)8(16-4-2-12)6(14)9(7)17/h15-16H,1-4H2 |
InChI-Schlüssel |
WYVFUBGEAGRWSE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NC1=C(C(=O)C(=C(C1=O)Cl)NCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)



![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)






![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
